2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole
Description
This compound features a 1-methyl-1H-benzodiazole (benzimidazole) core linked via a methylene group to a piperazine ring. The piperazine is further substituted at the 4-position by a 1-methanesulfonylpiperidine-4-carbonyl moiety. The methanesulfonyl group introduces strong electron-withdrawing properties, while the piperidine-carbonyl linkage adds conformational rigidity.
Properties
IUPAC Name |
[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3S/c1-22-18-6-4-3-5-17(18)21-19(22)15-23-11-13-24(14-12-23)20(26)16-7-9-25(10-8-16)29(2,27)28/h3-6,16H,7-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMMHXQJBMLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Benzimidazole-Piperazine Hybrids
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Structural and Functional Insights
Substituent Complexity and Pharmacokinetics :
- The target compound's 1-methanesulfonylpiperidine-4-carbonyl group is bulkier and more polar than the phenyl or methoxyphenyl substituents in analogs . This may enhance solubility but reduce blood-brain barrier penetration compared to lipophilic derivatives like 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole.
- The sulfonyl group could improve metabolic stability by resisting oxidative degradation, a common issue with simple aryl-piperazine derivatives .
Receptor Selectivity :
- Compounds like S 18126 demonstrate that substituents on piperazine significantly influence receptor affinity. S 18126 shows >100-fold selectivity for dopamine D4 over D2 receptors due to its benzoindane-dioxane substituent . By analogy, the target compound’s unique substituent may confer selectivity for undisclosed targets, possibly GPCRs or enzymes.
Synthetic Routes :
- The target compound’s synthesis likely involves reductive amination (as in ) or nucleophilic substitution (as in ), given the methylene linkage and carbonyl group. highlights the use of sodium triacetoxyborohydride for reductive amination, a method applicable to similar piperazine-benzimidazole hybrids .
Spectroscopic Characterization :
- Analogous compounds (e.g., 1-[4-(4-fluorophenyl)piperazin-1-yl]-2,2-diphenylethan-1-one) were characterized via $ ^1H $- and $ ^{13}C $-NMR, confirming piperazine connectivity and substituent orientation . The target compound’s methanesulfonyl and carbonyl groups would produce distinct NMR shifts, aiding structural validation.
Research Findings and Implications
- Its sulfonyl group may enhance binding affinity compared to non-sulfonated analogs.
- SAR Trends : Piperazine-linked benzimidazoles with electron-withdrawing groups (e.g., sulfonyl, nitro) often exhibit improved target engagement but may face solubility challenges. For instance, 3-[4-(4-nitrophenyl)piperazin-1-yl]propyl methanesulphonate () shows enhanced reactivity in nucleophilic environments due to its nitro group.
- Therapeutic Potential: The combination of benzimidazole (a privileged scaffold in kinase inhibitors) and a sulfonated piperidine suggests possible applications in oncology or infectious diseases, though further testing is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
